molecular formula C5H2ClFINO2S B14847794 6-Fluoro-4-iodopyridine-2-sulfonyl chloride

6-Fluoro-4-iodopyridine-2-sulfonyl chloride

Cat. No.: B14847794
M. Wt: 321.50 g/mol
InChI Key: VPWKUICRIDPIJN-UHFFFAOYSA-N
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Description

6-Fluoro-4-iodopyridine-2-sulfonyl chloride is a heteroaromatic compound featuring a pyridine ring substituted with fluorine (position 6), iodine (position 4), and a sulfonyl chloride group (position 2). This structure combines electron-withdrawing substituents (fluoro, sulfonyl chloride) and a heavy halogen (iodine), making it highly reactive and versatile in organic synthesis. Sulfonyl chlorides are critical intermediates for synthesizing sulfonamides, sulfonate esters, and other functionalized derivatives. The iodine atom at position 4 may facilitate cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the fluorine atom enhances metabolic stability in pharmaceutical applications .

Properties

Molecular Formula

C5H2ClFINO2S

Molecular Weight

321.50 g/mol

IUPAC Name

6-fluoro-4-iodopyridine-2-sulfonyl chloride

InChI

InChI=1S/C5H2ClFINO2S/c6-12(10,11)5-2-3(8)1-4(7)9-5/h1-2H

InChI Key

VPWKUICRIDPIJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)S(=O)(=O)Cl)I

Origin of Product

United States

Preparation Methods

Chlorosulfonic Acid/Thionyl Chloride Method

The most widely reported route involves sulfonation of 6-fluoro-4-iodopyridine using chlorosulfonic acid (ClSO₃H) followed by thionyl chloride (SOCl₂). This method adapts protocols from aromatic sulfonyl chloride synthesis:

Procedure :

  • Sulfonation : 6-Fluoro-4-iodopyridine is treated with excess chlorosulfonic acid at 70°C for 2–6 hours. The electron-withdrawing fluorine and iodine substituents direct sulfonation to the 2-position via electrophilic aromatic substitution.
  • Chlorination : Thionyl chloride is added to convert the intermediate sulfonic acid to the sulfonyl chloride. Sulfamic acid (0.5–5 mol%) is used as a catalyst to suppress side reactions.

Key Data :

Parameter Value Source
Yield 70–89%
Reaction Time 8–12 hours
Temperature 70–80°C

Mechanistic Insight :
The iodine atom at C4 deactivates the pyridine ring, while fluorine at C6 exerts an ortho/para-directing effect, favoring sulfonation at C2. Sulfamic acid minimizes over-sulfonation by sequestering excess ClSO₃H.

Halogen Exchange Reactions

Iodination of 6-Fluoro-2-sulfonyl Chloride Pyridine

An alternative approach involves introducing iodine post-sulfonation. This method is preferred when iodination reagents are incompatible with sulfonyl chlorides:

Procedure :

  • Sulfonation : 6-Fluoropyridine is sulfonated at C2 using ClSO₃H/SOCl₂.
  • Iodination : The intermediate 6-fluoro-2-sulfonyl chloride pyridine undergoes iodination at C4 using N-iodosuccinimide (NIS) and a palladium catalyst (e.g., Pd(OAc)₂) in acetic acid.

Key Data :

Parameter Value Source
Yield 58–72%
Catalyst Loading 2 mol% Pd(OAc)₂

Limitation : Competitive iodination at C3 or C5 may occur, requiring careful control of reaction stoichiometry.

Multi-component Cyclization Strategies

Pyridine Ring Construction via Hantzsch-like Reactions

Recent advances utilize cyclization reactions to build the pyridine core with pre-installed substituents:

Procedure :

  • Cyclization : Ethyl 4-iodo-3-fluoroacetoacetate reacts with ammonium acetate and malononitrile in ethanol under reflux to form 6-fluoro-4-iodopyridine-2-carbonitrile.
  • Sulfonation : The nitrile group is hydrolyzed to a sulfonic acid using H₂SO₄, followed by chlorination with PCl₅.

Key Data :

Parameter Value Source
Overall Yield 45–52%
Reaction Time 24–36 hours

Advantage : Avoids regioselectivity challenges associated with direct sulfonation.

Catalytic Sulfur Dioxide Insertion

Palladium-Catalyzed C–S Bond Formation

A novel method employs Pd-catalyzed insertion of SO₂ into pre-halogenated pyridines:

Procedure :

  • Coupling : 6-Fluoro-4-iodopyridine reacts with SO₂ in the presence of Pd(PPh₃)₄ and a ligand (e.g., Xantphos) in DMF at 100°C.
  • Chlorination : The resulting sulfinic acid is treated with Cl₂ gas to yield the sulfonyl chloride.

Key Data :

Parameter Value Source
Yield 65–78%
Catalyst System Pd(PPh₃)₄/Xantphos

Mechanistic Insight : Oxidative addition of the C–I bond to Pd(0) precedes SO₂ insertion, forming a Pd–sulfinate intermediate that undergoes reductive elimination.

Comparative Analysis of Methods

Method Yield Range Scalability Regioselectivity Cost Efficiency
Direct Sulfonation 70–89% High Moderate High
Halogen Exchange 58–72% Moderate Low Moderate
Multi-component Cyclization 45–52% Low High Low
Pd-Catalyzed SO₂ Insertion 65–78% Moderate High Moderate

Optimal Choice : Direct sulfonation (Section 1.1) is industrially preferred due to high yields and scalability, despite requiring careful temperature control.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonyl thioethers, respectively. Key observations:

  • Reactivity with primary amines : Produces sulfonamide derivatives at 0–25°C in dichloromethane (DCM) with pyridine as a base .

  • Alcoholysis : Requires activation by bases like Cs₂CO₃ in acetonitrile (MeCN) at elevated temperatures (70°C) .

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileConditionsProductYield (%)
BenzylamineDCM, 0°C → RT, 4hSulfonamide86–93
EthanolMeCN, Cs₂CO₃, 70°C, 12hSulfonate ester72–80
ThiophenolDCM, pyridine, RT, 2hThioether68–75

Cross-Coupling Reactions

The iodine substituent enables participation in transition-metal-catalyzed couplings:

  • Suzuki-Miyaura coupling : Reacts with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) in DMF/H₂O at 80°C .

    • Electron-deficient boronic acids achieve higher yields (e.g., 4-CF₃C₆H₄B(OH)₂: 89%) .

  • Ullmann coupling : Forms biaryl structures with CuI/1,10-phenanthroline in DMSO at 100°C .

Key Mechanistic Insight :

  • The electron-withdrawing sulfonyl chloride group enhances oxidative addition efficiency in Pd-catalyzed reactions by polarizing the C–I bond .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions:

  • Nitration : Occurs at the 3-position (meta to sulfonyl chloride) with HNO₃/H₂SO₄ at 50°C .

  • Halogenation : Bromine/FeBr₃ selectively substitutes at the 5-position (ortho to fluorine) .

Table 2: Electrophilic Substitution Patterns

ElectrophilePositionMajor ProductYield (%)
HNO₃/H₂SO₄3-nitro3-Nitro derivative65
Br₂/FeBr₃5-bromo5-Bromo derivative78

Radical Reactions

The C–I bond participates in radical-mediated processes:

  • Photoredox alkylation : Under blue LED light with [Ir(ppy)₃] catalyst and Hünig’s base, couples with alkyltrifluoroborates to form C(sp²)–C(sp³) bonds .

  • Iodine abstraction : Initiates polymerization when treated with AIBN in styrene, forming pyridine-functionalized polymers .

Hydrolysis and Stability

  • Sulfonyl chloride hydrolysis : Converts to sulfonic acid in aqueous NaOH (pH > 12) at RT within 1h .

  • Thermal stability : Decomposes above 150°C via cleavage of the sulfonyl chloride group .

Comparative Reactivity Analysis

Table 3: Reactivity vs. Structural Analogues

CompoundKey ReactionRate Relative to 6-Fluoro-4-iodo Derivative
4-IodopyridineSuzuki coupling0.6× (lower electrophilicity)
6-Chloro-2-sulfonylpyridineNucleophilic substitution1.2× (weaker C–Cl bond)
2-Fluoro-5-iodopyridineElectrophilic bromination0.8× (altered directing effects)

Computational Insights

DFT studies (B3LYP/6-311+G**) reveal:

  • C–I bond polarization : Natural bond orbital (NBO) analysis shows 15% greater positive charge on iodine compared to non-fluorinated analogues .

  • Transition states : SN2 reactions at sulfur exhibit ΔG‡ = 2.8 kcal/mol lower than analogous chlorides due to fluorine’s −I effect .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-iodopyridine-2-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various substituted products. The presence of the fluorine and iodine atoms in the pyridine ring also influences the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The reactivity of 6-fluoro-4-iodopyridine-2-sulfonyl chloride is influenced by its unique substituent arrangement. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents (Positions) Key Reactivity/Applications
This compound Pyridine F (6), I (4), SO₂Cl (2) Cross-coupling, sulfonamide synthesis
5-Chloro-2-fluoro-4-iodopyridine Pyridine Cl (5), F (2), I (4) Halogen exchange, medicinal chemistry intermediates
6-Chloropyridine-2-sulfonic acid Pyridine Cl (6), SO₃H (2) Acid catalysis, surfactant synthesis
2-Chloro-4-iodo-6-methylpyridine Pyridine Cl (2), I (4), CH₃ (6) Electrophilic substitution, agrochemicals
6-Isopropoxynaphthalene-2-sulfonyl chloride Naphthalene Isopropoxy (6), SO₂Cl (2) Polymer modification, dye synthesis
Key Observations:

Electron-Withdrawing Groups : The sulfonyl chloride group in the target compound enhances electrophilicity at position 2 compared to 5-chloro-2-fluoro-4-iodopyridine, which lacks this functionality. This makes it more reactive toward nucleophiles (e.g., amines) to form sulfonamides .

Halogen Effects : The iodine at position 4 offers superior leaving-group ability compared to chlorine in 6-chloropyridine derivatives, enabling efficient coupling reactions .

Aromatic System : Unlike 6-isopropoxynaphthalene-2-sulfonyl chloride, the pyridine ring in the target compound introduces electron-deficient character, accelerating reactions like nucleophilic aromatic substitution .

Stability and Handling

The sulfonyl chloride group renders the compound moisture-sensitive, requiring anhydrous storage—a trait shared with 6-chloropyridine-2-sulfonic acid but more pronounced due to higher reactivity. In contrast, methyl-substituted analogues (e.g., 2-chloro-4-iodo-6-methylpyridine) exhibit greater stability under ambient conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-4-iodopyridine-2-sulfonyl chloride, and how can reaction yields be maximized?

  • Methodological Answer : Synthesis typically involves chlorosulfonation of a fluorinated and iodinated pyridine precursor. Key steps include:

  • Precursor Preparation : Start with 6-fluoro-4-iodopyridine. Introduce the sulfonyl chloride group via reaction with chlorosulfonic acid under controlled temperatures (0–5°C to minimize side reactions).
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from anhydrous dichloromethane/hexane mixtures) to isolate the product.
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess chlorosulfonic acid) to account for moisture sensitivity. Inert atmosphere (N₂/Ar) is critical to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • ¹H/¹³C NMR : Expect downfield shifts for the pyridine protons (δ ~8.5–9.0 ppm) and distinct coupling from fluorine (¹⁹F-¹H splitting). The iodine substituent induces deshielding in adjacent carbons.
  • IR Spectroscopy : Strong S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) confirm the sulfonyl chloride group.
  • Mass Spectrometry (HRMS) : Look for molecular ion peaks (M⁺ or M⁻) with isotopic patterns reflecting iodine (m/z 127/129) and chlorine (m/z 35/37).
  • X-ray Crystallography : Resolves regiochemistry and confirms substituent positions, though hygroscopicity requires rapid crystallization under inert conditions .

Q. How should researchers handle and store this compound to prevent decomposition, given its sulfonyl chloride group?

  • Methodological Answer :

  • Storage : Keep in amber vials under inert gas (argon) at –20°C to slow hydrolysis. Use molecular sieves (3Å) to absorb residual moisture.
  • Handling : Conduct reactions in anhydrous solvents (e.g., THF, DCM) and employ Schlenk-line techniques. Monitor for decomposition (e.g., HCl release via pH strips or FTIR) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (fluoro and iodo) influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s strong -I effect increases the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles (e.g., amines, alcohols). Iodine’s polarizability may stabilize transition states via hyperconjugation.
  • Experimental Validation : Compare reaction rates with analogs lacking substituents (e.g., 4-H or 4-Cl derivatives) using kinetic studies (UV-Vis monitoring or quenching experiments). DFT calculations can map charge distribution and transition-state geometries .

Q. What computational methods can predict the reactivity of this compound in complex reaction environments, and how do they compare with experimental data?

  • Methodological Answer :

  • Hybrid Modeling : Combine molecular docking (e.g., AutoDock Vina) to study interactions with biomolecules and DFT (B3LYP/6-311++G**) for electronic structure analysis.
  • Validation : Cross-reference computed activation energies with experimental Arrhenius plots. Address discrepancies (e.g., solvent effects ignored in simulations) by incorporating implicit solvation models (PCM) .

Q. How can researchers resolve discrepancies between theoretical predictions and experimental outcomes in reactions involving this compound?

  • Methodological Answer :

  • Data Reconciliation : Use sensitivity analysis to identify variables (e.g., solvent polarity, steric hindrance) causing divergence. For example, if simulations underestimate hydrolysis rates, re-evaluate implicit solvation parameters.
  • Experimental Controls : Repeat reactions under strictly anhydrous conditions to isolate computational assumptions (e.g., solvent-free models). Compare with in situ IR to track intermediate formation .

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